molecular formula C14H14Cl3N B6225130 1-{4-[(2,4-dichlorophenyl)methyl]phenyl}methanamine hydrochloride CAS No. 2768327-13-3

1-{4-[(2,4-dichlorophenyl)methyl]phenyl}methanamine hydrochloride

Cat. No. B6225130
CAS RN: 2768327-13-3
M. Wt: 302.6
InChI Key:
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Description

1-{4-[(2,4-dichlorophenyl)methyl]phenyl}methanamine hydrochloride, also known as DCMP, is an organic compound that has been used in a variety of scientific research applications. DCMP is a secondary amine and is a derivative of aniline. It is a white crystalline solid that is soluble in water and polar solvents. It is also used as an intermediate in the synthesis of other compounds. DCMP has a wide range of applications in biochemistry and physiology, and is used as a reagent in laboratory experiments.

Scientific Research Applications

1-{4-[(2,4-dichlorophenyl)methyl]phenyl}methanamine hydrochloride has a number of applications in scientific research. It has been used to study the effects of aniline derivatives on the enzyme cyclooxygenase-2 (COX-2). 1-{4-[(2,4-dichlorophenyl)methyl]phenyl}methanamine hydrochloride has also been used to study the effects of aniline derivatives on the enzyme glutathione S-transferase (GST). Furthermore, 1-{4-[(2,4-dichlorophenyl)methyl]phenyl}methanamine hydrochloride has been used to study the effects of aniline derivatives on the enzyme cytochrome P450 (CYP).

Mechanism of Action

The mechanism of action of 1-{4-[(2,4-dichlorophenyl)methyl]phenyl}methanamine hydrochloride is not yet fully understood. However, it is believed that 1-{4-[(2,4-dichlorophenyl)methyl]phenyl}methanamine hydrochloride binds to the active site of the enzymes it interacts with, resulting in the inhibition of the enzyme's activity. This inhibition can lead to changes in the biochemical and physiological processes of the organism in which the enzyme is present.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-{4-[(2,4-dichlorophenyl)methyl]phenyl}methanamine hydrochloride are not yet fully understood. However, it is believed that 1-{4-[(2,4-dichlorophenyl)methyl]phenyl}methanamine hydrochloride can affect the expression of certain genes and proteins in cells, leading to changes in cellular processes. It is also believed that 1-{4-[(2,4-dichlorophenyl)methyl]phenyl}methanamine hydrochloride can affect the metabolism of certain compounds, resulting in changes in biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{4-[(2,4-dichlorophenyl)methyl]phenyl}methanamine hydrochloride in laboratory experiments is that it is relatively easy to synthesize, and can be separated from other compounds through chromatography. Furthermore, 1-{4-[(2,4-dichlorophenyl)methyl]phenyl}methanamine hydrochloride is relatively non-toxic and can be used in a variety of experiments. However, one of the main limitations of using 1-{4-[(2,4-dichlorophenyl)methyl]phenyl}methanamine hydrochloride is that its mechanism of action is not yet fully understood, making it difficult to predict the effects of 1-{4-[(2,4-dichlorophenyl)methyl]phenyl}methanamine hydrochloride on cellular processes.

Future Directions

There are a number of potential future directions for research on 1-{4-[(2,4-dichlorophenyl)methyl]phenyl}methanamine hydrochloride. These include further research into its mechanism of action, as well as research into its effects on gene and protein expression. Additionally, further research into the biochemical and physiological effects of 1-{4-[(2,4-dichlorophenyl)methyl]phenyl}methanamine hydrochloride could provide valuable insight into the compound's potential applications. Furthermore, research into the synthesis of 1-{4-[(2,4-dichlorophenyl)methyl]phenyl}methanamine hydrochloride could lead to improved methods for synthesizing the compound. Finally, research into the use of 1-{4-[(2,4-dichlorophenyl)methyl]phenyl}methanamine hydrochloride in drug development and other applications could lead to the development of novel drugs and treatments.

Synthesis Methods

1-{4-[(2,4-dichlorophenyl)methyl]phenyl}methanamine hydrochloride can be synthesized through a variety of methods, including the reaction of aniline with 2,4-dichloroacetophenone in the presence of a base. This reaction produces a mixture of 1-{4-[(2,4-dichlorophenyl)methyl]phenyl}methanamine hydrochloride and 2,4-dichloroacetanilide. The mixture can be separated through chromatography. Alternatively, 1-{4-[(2,4-dichlorophenyl)methyl]phenyl}methanamine hydrochloride can be synthesized by the reaction of p-chlorobenzaldehyde with 2,4-dichloroacetophenone in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{4-[(2,4-dichlorophenyl)methyl]phenyl}methanamine hydrochloride' involves the reaction of 2,4-dichlorobenzyl chloride with 4-aminobenzylamine followed by reduction of the resulting imine to obtain the target compound as a hydrochloride salt.", "Starting Materials": ["2,4-dichlorobenzyl chloride", "4-aminobenzylamine", "reducing agent", "solvent", "hydrochloric acid"], "Reaction": ["Step 1: 2,4-dichlorobenzyl chloride is reacted with 4-aminobenzylamine in the presence of a solvent and a base to form an imine intermediate.", "Step 2: The imine intermediate is reduced using a reducing agent to obtain the target compound as a free base.", "Step 3: The free base is then treated with hydrochloric acid to obtain the final product as a hydrochloride salt."] }

CAS RN

2768327-13-3

Product Name

1-{4-[(2,4-dichlorophenyl)methyl]phenyl}methanamine hydrochloride

Molecular Formula

C14H14Cl3N

Molecular Weight

302.6

Purity

95

Origin of Product

United States

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